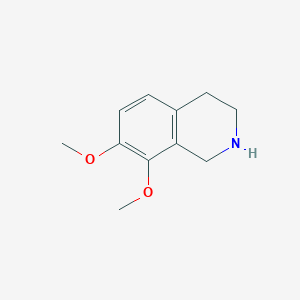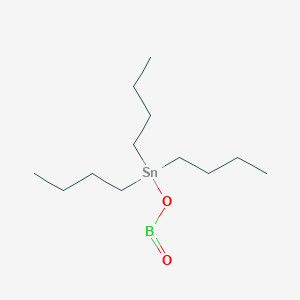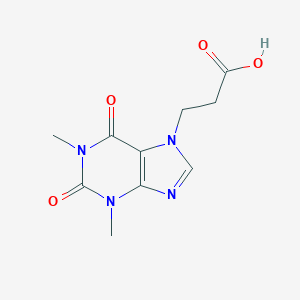
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is a modified benzyl tetrahydroisoquinoline alkaloid with the chemical formula C₁₉H₂₇NO₄. It is a significant intermediate in the biosynthetic pathway of morphine, produced in the secondary metabolism of the opium poppy (Papaver somniferum). This compound plays a crucial role in the enzymatic, genetic, and synthetic biology studies of morphine biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is synthesized from salutaridine through a stereospecific reduction of the carbonyl group by the enzyme salutaridine: NADPH 7-oxidoreductase. This reaction involves the use of NADPH as a reducing agent .
Industrial Production Methods: The industrial production of tetrahydrosalutaridinol involves the biotransformation of salutaridine using microbial or enzymatic systems. This method ensures high yield and purity of the compound, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenol rings, mediated by cytochrome P-450-dependent monooxygenase.
Reduction: The reduction of salutaridine to tetrahydrosalutaridinol is a key reaction in its biosynthesis.
Substitution: This compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 enzymes and molecular oxygen.
Reduction: NADPH as a reducing agent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Salutaridine.
Reduction: this compound.
Substitution: Various tetrahydrosalutaridinol derivatives.
Aplicaciones Científicas De Investigación
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of morphine and other opiate alkaloids.
Biology: Studies on the biosynthesis of morphine and the role of enzymes involved in this pathway.
Medicine: Research on pain management and the development of new analgesics.
Industry: Production of morphine and related compounds for pharmaceutical use
Mecanismo De Acción
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol exerts its effects through its role as an intermediate in the biosynthesis of morphine. The compound is converted to thebaine via an esterification reaction mediated by the enzyme salutaridinol 7-O-acetyltransferase, followed by a ring closure reaction. These transformations are crucial for the production of morphine, which acts on the central nervous system to relieve pain .
Comparación Con Compuestos Similares
Salutaridine: A precursor in the biosynthesis of tetrahydrosalutaridinol.
Thebaine: A downstream product in the morphine biosynthesis pathway.
Morphine: The final product in the biosynthesis pathway, with significant analgesic properties
Uniqueness: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol’s unique position in the morphine biosynthesis pathway, adjacent to key enzymes, makes it a valuable compound for studying the enzymatic and genetic aspects of morphine production. Its role as an intermediate provides insights into the efficiency and regulation of the biosynthetic pathway .
Propiedades
Número CAS |
18189-62-3 |
|---|---|
Fórmula molecular |
C19H27NO4 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(1R,9S,10R,12S,13R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,12-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-14,16,21-22H,6-10H2,1-3H3/t12-,13-,14-,16+,19+/m0/s1 |
Clave InChI |
PXMPNWXEWTVVSE-XXIIRZHVSA-N |
SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES isomérico |
CN1CC[C@@]23C[C@H]([C@H](C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES canónico |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)

![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)








![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)
